

Spectroscopic and Synthetic Overview of α -D-Glucose Pentaacetate

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Compound of Interest

Compound Name: *alpha-D-Glucose pentaacetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for α -D-glucose pentaacetate, tailored for researchers, scientists, and professionals in drug development. The document details key analytical data including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and characterization of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for α -D-glucose pentaacetate, presented in a structured format for clarity and comparative analysis.

The ^1H NMR spectrum of α -D-glucose pentaacetate provides characteristic signals for the protons of the glucose ring and the acetyl groups.

Assignment	Chemical Shift (δ) in ppm
H-1	6.334
H-3	5.474
H-2	5.12
H-4	5.11
H-6a	4.274
H-5	4.13
H-6b	4.10
Acetyl Protons	2.186, 2.096, 2.046, 2.032, 2.021

The ^{13}C NMR spectrum confirms the presence of the carbon atoms in the pyranose ring and the five acetyl groups.

Assignment	Chemical Shift (δ) in ppm
C=O	170.6, 170.2, 169.9, 169.4, 168.9
C-1	89.0
C-3	72.8
C-5	70.2
C-2	69.9
C-4	67.9
C-6	61.6
CH ₃	20.9, 20.7, 20.6, 20.5

The IR spectrum of α -D-glucose pentaacetate displays characteristic absorption bands corresponding to the ester functional groups.

Wavenumber (cm ⁻¹)	Assignment
~1750	C=O stretch (ester)
~1230	C-O stretch (ester)
~1040	C-O stretch (pyranose ring)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of α -D-glucose pentaacetate. The molecular weight of α -D-glucose pentaacetate is 390.34 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

m/z	Assignment
390	[M] ⁺ (Molecular Ion)
331	[M - OAc] ⁺
242	
169	
157	
115	
43	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of α -D-glucose pentaacetate.

A common method for the synthesis of α -D-glucose pentaacetate involves the acetylation of D-glucose.[\[6\]](#)[\[7\]](#)

- Reactants: D-glucose, acetic anhydride, and a catalyst such as sodium acetate or perchloric acid.[\[6\]](#)[\[7\]](#)
- Procedure:
 - D-glucose and sodium acetate are combined in a round-bottomed flask.[\[6\]](#)

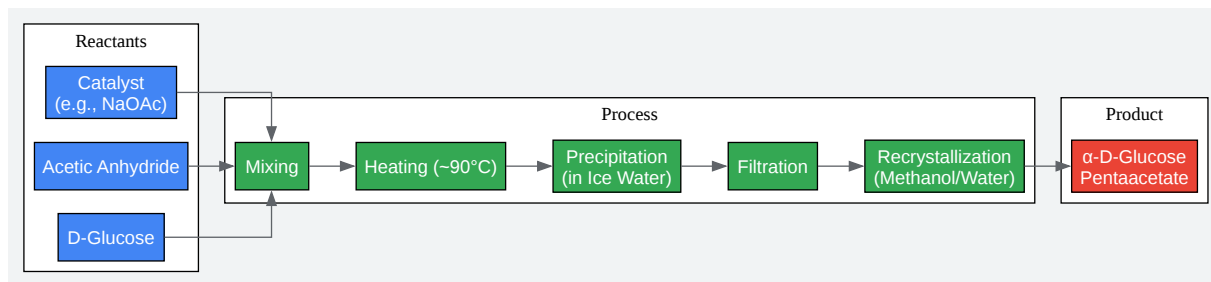
- Acetic anhydride is carefully added to the mixture.[6]
- The mixture is heated (e.g., to $\sim 90^{\circ}\text{C}$) for a specified period (e.g., 90 minutes) with occasional swirling.[6]
- After cooling, the reaction mixture is poured into ice water to precipitate the product.[6]
- The crude product is collected by filtration and can be purified by recrystallization, for instance, from a methanol/water mixture.[6]

An alternative method utilizes perchloric acid as a catalyst:

- D-glucose is dissolved in acetic anhydride, and 70% perchloric acid is added dropwise while maintaining the temperature below 35°C . [7] The mixture is left for half an hour at room temperature before being poured into ice water to precipitate the product. [7]
- Sample Preparation: 0.038 g of α -D-glucose pentaacetate is dissolved in 0.5 ml of deuterated chloroform (CDCl_3). [2][8]
- Instrumentation: The spectra were recorded on a 400 MHz NMR spectrometer. [2][8]
- Technique: The IR spectrum can be obtained using the KBr wafer method. [1]
- Instrumentation: A Bio-Rad FTS instrument or a DOW KBr foreprism-grating instrument has been used for analysis. [1][9]
- Technique: Electron Ionization (EI) mass spectrometry. [3]
- Parameters: A source temperature of 170°C and a sample temperature of 120°C with an ionization energy of 75 eV have been reported. [4][8]

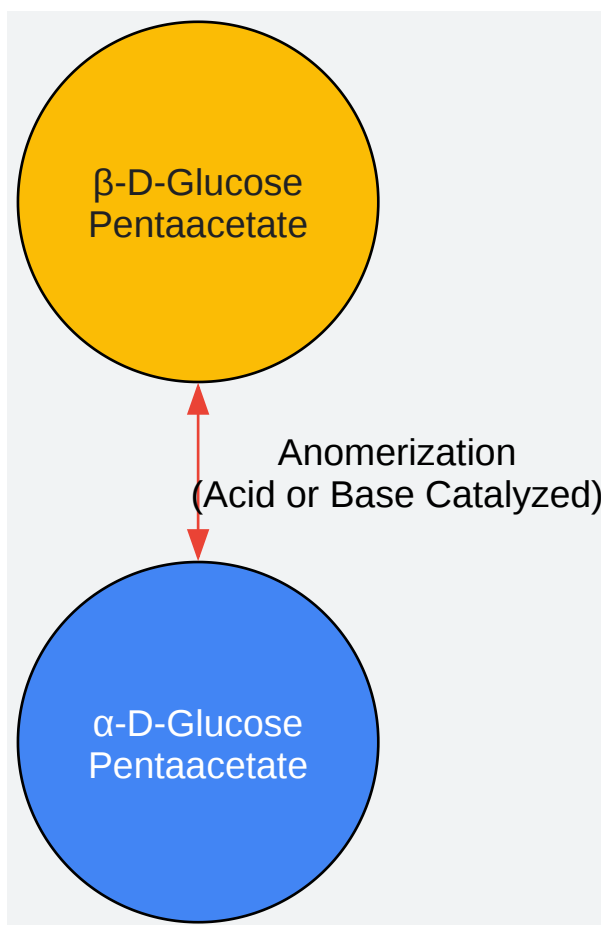
Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the anomeric relationship of D-glucose pentaacetate.



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Caption: Synthesis workflow for α-D-Glucose Pentaacetate.



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Caption: Anomerization relationship between α and β -D-Glucose Pentaacetate.

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